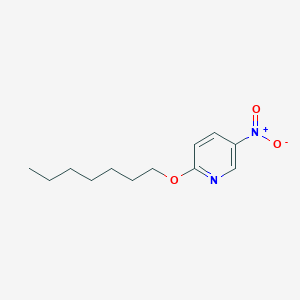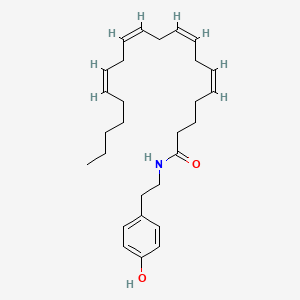
N-arachidonoyl-tyramine
Übersicht
Beschreibung
N-arachidonoyl-tyramine is a useful research compound. Its molecular formula is C28H41NO2 and its molecular weight is 423.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pro-angiogenic Mediator : N-arachidonoyl serine (ARA-S), an endocannabinoid-like lipid, has been shown to induce vasodilation and demonstrate vasoprotective potential. It activates key signaling pathways in endothelial cells, suggesting its role in endothelial functions and angiogenesis (Zhang et al., 2010); (Ho, 2010).
Neuroprotective Effects : N-arachidonoyl-L-serine (AraS) has been found to be neuroprotective following traumatic brain injury. It reduces apoptosis and improves functional outcomes, suggesting its potential in treating brain injuries (Cohen-Yeshurun et al., 2011).
Impact on N-type Ca2+ Channels : N-arachidonoyl l-serine affects N-type Ca2+ channels in rat sympathetic ganglion neurons, indicating its potential role in nervous system function (Guo et al., 2008).
FAAH Inhibition : N-arachidonoyl-glycine and other N-arachidonoyl-amino acids inhibit fatty acid amide hydrolase (FAAH), influencing the degradation of endocannabinoids. This suggests their involvement in modulating endocannabinoid levels and associated analgesic effects (Cascio et al., 2004).
Proneurogenic Properties : AraS exhibits proneurogenic properties, influencing neural progenitor cell proliferation and differentiation. This indicates its potential application in neurogenesis and brain injury recovery (Cohen-Yeshurun et al., 2013).
Biosynthesis Mechanisms : Studies on N-arachidonoyl dopamine (NADA) suggest the involvement of N-arachidonoyl-tyramine in biosynthetic pathways for endocannabinoid-like compounds (Hu et al., 2009).
Endocannabinoid Precursor Biosynthesis : this compound may play a role in the biosynthesis of endocannabinoid precursors like N-arachidonoyl phosphatidylethanolamine in the brain (Cadas et al., 1997).
Vasodilatory Properties : N-arachidonoyl-l-serine has been identified as a brain constituent with vasodilatory properties, potentially acting through endothelium-dependent and independent mechanisms (Milman et al., 2006).
Eigenschaften
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[2-(4-hydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(31)29-25-24-26-20-22-27(30)23-21-26/h6-7,9-10,12-13,15-16,20-23,30H,2-5,8,11,14,17-19,24-25H2,1H3,(H,29,31)/b7-6-,10-9-,13-12-,16-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXVMIIWGTVRRX-DOFZRALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[(4-acetyloxyphenyl)methoxy]-3,5-diiodobenzoate](/img/structure/B8018586.png)
![(4-{2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy}phenyl)acetic acid](/img/structure/B8018594.png)
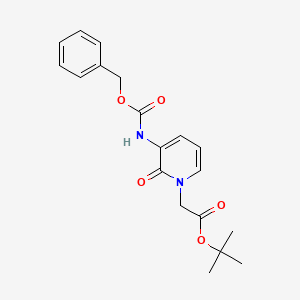



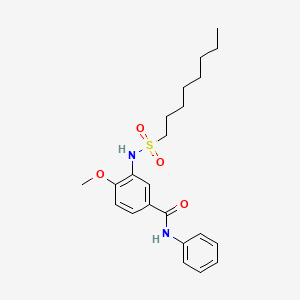
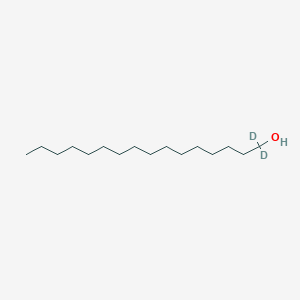
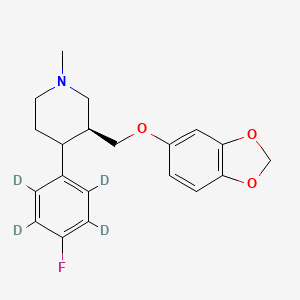
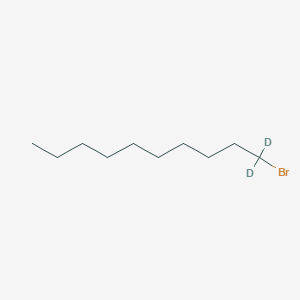
![N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide](/img/structure/B8018664.png)
